1-((Trifluoromethyl)thio)isoquinoline
Description
Properties
Molecular Formula |
C10H6F3NS |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-8-4-2-1-3-7(8)5-6-14-9/h1-6H |
InChI Key |
ABMDFELEDNDIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylthiolation of Isoquinoline Derivatives
One approach involves the functionalization of preformed isoquinoline or isoquinoline precursors with trifluoromethylthiolating agents. This method typically uses reagents such as silver trifluoromethylthiolate (AgSCF3) or electrophilic trifluoromethylthiolating reagents.
Silver-Catalyzed Reaction : A notable method reported involves the reaction of 2-alkynylbenzaldoximes with silver trifluoromethylthiolate to assemble 1-((trifluoromethyl)thio)isoquinolines efficiently. This silver(I)-catalyzed intramolecular cyclization proceeds under mild conditions, providing good yields and regioselectivity without the need for harsh reagents.
General Procedure : The reaction typically involves mixing the 2-alkynylbenzaldoxime substrate with AgSCF3 in an appropriate solvent under controlled temperature, leading to cyclization and incorporation of the SCF3 group at the 1-position of the isoquinoline ring.
Assembly of Isoquinoline Core with Trifluoromethylthio Group
Another strategy is the construction of the isoquinoline ring system from precursors that already contain the trifluoromethylthio moiety or its synthetic equivalent.
Radical Perfluoroalkylation : Recent advances include radical perfluoroalkylation of β-aryl-α-isocyano-acrylates using Togni reagents or similar perfluoroalkyl sources to generate 1-trifluoromethylthio-substituted isoquinolines. This method allows for the introduction of the SCF3 group during the cyclization step, yielding highly functionalized isoquinolines in good overall yields.
Decarboxylative Trifluoromethylthiolation : Another approach involves decarboxylative trifluoromethylthiolation of pyridylacetates or related substrates, which can be adapted for isoquinoline derivatives. This method uses trifluoromethylthiolating reagents under mild conditions to introduce the SCF3 group efficiently.
Avoidance of Hazardous Reagents
Modern synthetic methods emphasize safety and scalability by avoiding hazardous reagents such as phosphorous oxychloride, phosphorous oxybromide, n-butyllithium, and trimethylboroxine, which were traditionally used in isoquinoline functionalization but pose safety and cost issues on a large scale.
Comparative Data Table of Preparation Methods
Detailed Research Findings
The silver-catalyzed method reported by European Journal of Organic Chemistry (2012) demonstrates a facile assembly of 1-((trifluoromethyl)thio)isoquinolines through intramolecular cyclization, highlighting the efficiency of AgSCF3 as a trifluoromethylthiolating agent.
Radical perfluoroalkylation techniques allow the simultaneous formation of the isoquinoline ring and introduction of the SCF3 group, expanding the scope of accessible derivatives with potential bioactivity.
Decarboxylative trifluoromethylthiolation provides a complementary approach, enabling the late-stage introduction of the trifluoromethylthio group on isoquinoline-related scaffolds, which is valuable for medicinal chemistry applications.
The avoidance of hazardous reagents in recent patented methods improves the safety profile and scalability of isoquinoline synthesis, which is critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-((Trifluoromethyl)thio)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-((Trifluoromethyl)thio)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Trifluoromethyl)thio)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Strength : -SCF₃ > -SeCF₃ > -CF₃, impacting charge transfer in metal complexes .
- Catalytic Applications: The -SCF₃ group in this compound enhances oxidative stability compared to -SAr analogs, making it suitable for harsh reaction conditions .
Positional Isomerism in Substituted Isoquinolines
Substituent position affects steric and electronic interactions. Examples include:
Key Findings :
- Optoelectronic Tuning: Para-substituted phenyl-CF₃ ligands (e.g., 1-(4-CF₃-C₆H₄)isoquinoline) exhibit red-shifted emission compared to ortho/meta analogs .
- Biological Activity: Saturated cores (e.g., tetrahydroisoquinoline) with -CF₃ at position 7 show cytotoxicity, suggesting structure-activity dependencies .
Photophysical and Optoelectronic Properties
Comparisons of metal complexes highlight substituent-driven performance:
Key Findings :
- PET Activity: Boron complexes with 1-(3-CF₃-pyrazolyl)isoquinoline show photoinduced electron transfer (PET) from the isoquinoline moiety to appended aryl groups .
- Emission Wavelengths : Ir(III) complexes with para-CF₃ ligands achieve near-infrared (NIR) emission, critical for advanced optoelectronics .
Antifungal and Herbicidal Activity
- This compound: Predicted to interact with SDH proteins (via molecular docking) due to its -SCF₃ group, akin to penthiopyrad .
Catalysis
- Synthetic Methods: 1-(Arylthio)isoquinolines are synthesized via copper-catalyzed arylation, whereas -SCF₃ derivatives may require alternative electrophiles (e.g., MeOTf) .
- Nickel Catalysis: Selenium analogs (e.g., 1-[(Trifluoromethyl)seleno]isoquinoline) show distinct ¹⁹F NMR shifts (-33.02 ppm), useful in reaction monitoring .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((trifluoromethyl)thio)isoquinoline, and how do their reaction conditions differ?
- Methodological Answer : Two primary routes are documented:
- Copper-catalyzed tandem arylation-cyclization : Reacting isothiocyanates with diaryliodonium salts under Cu catalysis yields 1-(arylthio)isoquinolines. This method requires optimization of catalyst loading (e.g., 10 mol% CuI) and solvent systems (e.g., DMF at 80°C) .
- Silver-mediated cyclization : 2-Alkynylbenzaldoxime reacts with Ag(SCF₃) in the presence of p-methoxybenzenesulfonyl chloride at room temperature, enabling mild SCF₃ introduction. This method avoids high temperatures but requires stoichiometric Ag reagents .
- Scalable alternatives : For large-scale synthesis (>100 g), a Bischler-Napieralski approach using trifluoromethyl trimethylsilane with isoquinoline N-oxides improves yield (up to 62%) and purity .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹⁹F NMR is essential for confirming the SCF₃ group (δ ~ -40 ppm). ¹H/¹³C NMR resolves isoquinoline backbone signals.
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted precursors).
- X-ray crystallography : Validates stereochemistry in crystalline derivatives, as seen in related isoquinoline trifluoroacetate salts .
Q. What in vitro models are appropriate for initial screening of biological activity?
- Methodological Answer :
- RAW264.7 macrophages : LPS-stimulated cells assess anti-inflammatory activity via TNF-α/IL-6 ELISA. Dose-response curves (e.g., IC₅₀ = 5–10 µM) compare potency .
- Neutrophil-specific zebrafish models : Transgenic Tg(mpx::EGFP) lines quantify neutrophil migration inhibition in inflammation studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the SCF₃ group into isoquinoline scaffolds?
- Methodological Answer :
- Catalyst screening : Test alternative catalysts (e.g., AgNO₃ vs. CuI) to reduce side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylthiolation .
- Protecting groups : Use N-oxide intermediates to improve regioselectivity during SCF₃ incorporation .
Q. What strategies resolve contradictions in reported biological efficacy across different model systems (e.g., human vs. murine)?
- Methodological Answer :
- Species-specific IC₅₀ validation : Compare compound activity in human cell lines (e.g., HEK293) and murine macrophages (RAW264.7) under identical assay conditions.
- Metabolic stability assays : Use liver microsomes to assess interspecies differences in metabolic clearance .
- Structural analogs : Synthesize derivatives with varied lipophilicity to probe membrane permeability discrepancies .
Q. How to design mechanistic studies to differentiate between competing reaction pathways in SCF₃ functionalization?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁸O or deuterium into intermediates to track cyclization vs. electrophilic substitution pathways.
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps (e.g., imine formation in Bischler-Napieralski routes) .
Q. What considerations are vital when transitioning from in vitro to in vivo models for pharmacological evaluation?
- Methodological Answer :
- Dosage extrapolation : Calculate allometric scaling factors based on murine/zebrafish metabolic rates to estimate therapeutic windows.
- Endpoint selection : In zebrafish, quantify inflammation via fluorescent neutrophil tracking (Tg(mpx::EGFP)) or histopathology .
- Toxicity profiling : Assess acute toxicity (LC₅₀) in larvae before advancing to mammalian models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
